Cas no 2164-37-6 ((6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol)
2164-37-6 structure
Product Name:(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
Numero CAS:2164-37-6
MF:C9H8Cl2O3
MW:235.064021110535
CID:1402952
PubChem ID:16563
Update Time:2025-04-20
(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- AC1L287R
- 2-hydroxymethyl-6,7-dichloro-1,4-benzodioxan
- BRN 1244761
- (6,7-dichloro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol
- NSC663622
- AG-E-58575
- SureCN8131205
- 1,4-BENZODIOXAN-2-METHANOL, 6,7-DICHLORO-
- 6,7-Dichloro-1,4-benzodioxan-2-methanol
- 6,7-Dichlor-2-hydroxymethyl-1,4-benzodioxan
- 1-(6,7-dichloro-1,4-benzodioxan-2-yl) methanol
- CTK4E7400
- AC1L287R; 2-hydroxymethyl-6,7-dichloro-1,4-benzodioxan; BRN 1244761; (6,7-dichloro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol; NSC663622; AG-E-58575; SureCN8131205; 1,4-BENZODIOXAN-2-METHANOL, 6,7-DICHLORO-; 6,7-Dichloro-1,4-benzodioxan-2-methanol; 6,7-Dichlor-2-hydroxymethyl-1,4-benzodioxan; 1-(6,7-dichloro-1,4-benzodioxan-2-yl) methanol; CTK4E7400;
- DTXSID60944234
- (6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- SCHEMBL8131205
- NCI60_021841
- NSC-663622
- CHEMBL1999269
- 2164-37-6
-
- Inchi: 1S/C9H8Cl2O3/c10-6-1-8-9(2-7(6)11)14-5(3-12)4-13-8/h1-2,5,12H,3-4H2
- Chiave InChI: YSKZPQPJOWLVSP-UHFFFAOYSA-N
- Sorrisi: ClC1C(=CC2=C(C=1)OC(CO)CO2)Cl
Proprietà calcolate
- Massa esatta: 233.98514
- Massa monoisotopica: 233.985
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 203
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.7A^2
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.461
- Punto di ebollizione: 356.4°C at 760 mmHg
- Punto di infiammabilità: 169.4°C
- Indice di rifrazione: 1.573
- PSA: 38.69
- LogP: 2.12550
(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol Letteratura correlata
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
2164-37-6 ((6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti